molecular formula C15H21NO4 B11649783 2-(Morpholin-4-yl)ethyl (3-methylphenoxy)acetate

2-(Morpholin-4-yl)ethyl (3-methylphenoxy)acetate

Cat. No.: B11649783
M. Wt: 279.33 g/mol
InChI Key: MDQQXAVPEQUFER-UHFFFAOYSA-N
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Description

2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring and a phenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE typically involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-morpholinoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate

Industrial Production Methods

In an industrial setting, the production of 2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted morpholine derivatives

Scientific Research Applications

2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular events.

Comparison with Similar Compounds

Similar Compounds

  • 2-MORPHOLINOETHYL 2-(2-METHYLPHENOXY)ACETATE
  • 2-MORPHOLINOETHYL 2-(4-METHYLPHENOXY)ACETATE
  • 2-MORPHOLINOETHYL 2-(3-CHLOROPHENOXY)ACETATE

Uniqueness

2-MORPHOLINOETHYL 2-(3-METHYLPHENOXY)ACETATE is unique due to its specific substitution pattern on the phenoxyacetate group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C15H21NO4/c1-13-3-2-4-14(11-13)20-12-15(17)19-10-7-16-5-8-18-9-6-16/h2-4,11H,5-10,12H2,1H3

InChI Key

MDQQXAVPEQUFER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OCCN2CCOCC2

Origin of Product

United States

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